4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-phenylbutanoate
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Overview
Description
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-phenylbutanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyran ring fused with a pyrimidine moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-phenylbutanoate typically involves multi-step organic reactions. The process begins with the preparation of the pyran ring, followed by the introduction of the pyrimidine moiety through a thiomethyl linkage. The final step involves esterification with 2-phenylbutanoic acid. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency, reducing the cost and time required for production.
Chemical Reactions Analysis
Types of Reactions
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The pyrimidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-phenylbutanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-phenylbutanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-phenylpropanoate
- 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-phenylpentanoate
Uniqueness
Compared to similar compounds, 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-phenylbutanoate exhibits unique properties due to the specific arrangement of its functional groups
Biological Activity
The compound 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-phenylbutanoate , also known as ML221 , has garnered attention for its biological activity, particularly as an antagonist of the apelin receptor (APJ). This receptor is implicated in various physiological processes, including cardiovascular regulation and energy metabolism. Understanding the biological activity of ML221 can provide insights into its potential therapeutic applications.
- Molecular Formula : C₁₇H₁₁N₃O₆S
- Molecular Weight : 385.35 g/mol
- CAS Number : 877636-42-5
ML221 functions primarily as a functional antagonist of the apelin receptor. It exhibits a potent inhibitory effect on receptor signaling, with IC50 values reported at:
- 0.70 μM in cAMP assays
- 1.75 μM in β-arrestin recruitment assays
This antagonist shows a selectivity profile with over 37-fold selectivity against the angiotensin II type 1 (AT1) receptor, indicating its specificity towards the APJ receptor .
Antagonistic Effects on APJ Receptor
The apelin/APJ system plays a critical role in cardiovascular homeostasis. The discovery of ML221 as an antagonist provides a tool for investigating the physiological roles of this system. Research indicates that blocking this receptor may influence various cardiovascular conditions and metabolic disorders.
Toxicity Profile
In vitro studies have demonstrated that ML221 exhibits no significant toxicity towards human hepatocytes at concentrations exceeding 50 μM , suggesting a favorable safety profile for potential therapeutic use .
Study on Cardiovascular Implications
A study by Hall et al. (2017) highlighted the role of the apelin/APJ axis in cholangiocarcinoma growth, where inhibition of this pathway using ML221 resulted in decreased tumor growth rates. This suggests that ML221 could have implications beyond cardiovascular health, potentially impacting cancer biology .
Structure-Activity Relationship (SAR)
The development of ML221 involved extensive SAR studies, which identified key structural features contributing to its activity. The presence of the pyrimidine-thio group was crucial for its binding affinity and functional antagonism .
Comparative Analysis Table
Property | Value |
---|---|
Molecular Weight | 385.35 g/mol |
IC50 (cAMP assay) | 0.70 μM |
IC50 (β-arrestin assay) | 1.75 μM |
Selectivity (AT1 receptor) | >37-fold |
Toxicity (human hepatocytes) | No toxicity at >50 μM |
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-phenylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-2-16(14-7-4-3-5-8-14)19(24)26-18-12-25-15(11-17(18)23)13-27-20-21-9-6-10-22-20/h3-12,16H,2,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWFLYPUKILOBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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